2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide
Overview
Description
2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring and a methoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting with the bromination of a methoxy-substituted aromatic compound. The brominated intermediate is then subjected to a series of reactions, including acylation and thiourea coupling, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-({(2E)-3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]prop-2-enoyl}amino)benzoate
- 2-{[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinoacetyl]amino}-N-(4-bromophenyl)benzamide .
Uniqueness
Compared to similar compounds, 2-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its brominated aromatic ring and methoxy group are particularly noteworthy, as they influence its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-25-15-8-7-12(19)10-11(15)6-9-16(23)22-18(26)21-14-5-3-2-4-13(14)17(20)24/h2-10H,1H3,(H2,20,24)(H2,21,22,23,26)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEYYPWMKGYMCY-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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